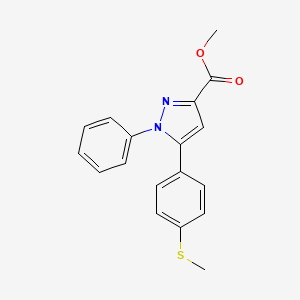

5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester

Description

5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS: 640727-84-0) is a pyrazole derivative characterized by a methyl ester group at position 3, a phenyl group at position 1, and a 4-methylsulfanyl-phenyl substituent at position 5 of the pyrazole core. This compound is synthesized with 95% purity, as noted in commercial catalogs . The methylsulfanyl group at position 5 introduces sulfur-based electronic effects, which may influence solubility and binding interactions compared to other substituents.

Propriétés

IUPAC Name |

methyl 5-(4-methylsulfanylphenyl)-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLOXGWSCGOQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621500 | |

| Record name | Methyl 5-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640727-84-0 | |

| Record name | Methyl 5-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and pain perception.

Pharmacokinetics

The presence of the methyl ester group may enhance its lipophilicity, potentially aiding in absorption and distribution.

Result of Action

Based on its structural similarity to other compounds, it may have anti-inflammatory or analgesic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability may be affected by pH due to the presence of acid-sensitive groups in its structure. Additionally, the compound’s efficacy may be influenced by the presence of other molecules that compete for the same targets.

Activité Biologique

5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS Number: 640727-84-0) is a pyrazole derivative that has garnered attention in various fields of research, including agricultural chemistry, pharmaceuticals, and material science. Its unique structure contributes to a broad spectrum of biological activities, making it a subject of interest for drug development and agrochemical applications.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C18H22N2O2S |

| Molecular Weight | 330.44 g/mol |

| Melting Point | 103-110 °C |

| Purity | ≥ 98% (HPLC) |

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The mechanism often involves the induction of apoptosis and inhibition of anti-apoptotic proteins .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential, with studies demonstrating its ability to reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties

This compound has shown promising results against various microbial strains. It has been tested against bacteria such as E. coli and Staphylococcus aureus, revealing significant antimicrobial activity .

Applications in Research

The compound is utilized in several research domains:

Agricultural Chemistry

It serves as a key ingredient in developing agrochemicals, particularly pesticides and herbicides that target specific pests while minimizing environmental impact .

Pharmaceutical Development

Due to its therapeutic properties, it is being investigated for potential use in formulating drugs aimed at treating diseases such as cancer and inflammatory disorders .

Material Science

The compound is also applied in synthesizing advanced materials, including polymers and coatings that require specific chemical properties for enhanced durability and performance .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Study : A study evaluated a series of pyrazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of pyrazole derivatives, demonstrating that certain compounds could inhibit inflammation markers effectively in animal models, thus supporting their potential therapeutic use .

- Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity revealed that compounds bearing the pyrazole moiety exhibited significant inhibition against various bacterial strains, reinforcing their potential as lead compounds for developing new antibiotics .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is recognized for its potential as a bioactive agent , particularly in the development of novel pharmaceuticals. It serves as a key intermediate in synthesizing drugs that exhibit anti-inflammatory , analgesic , and antimicrobial properties.

Case Study: Analgesic and Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds, including 5-(4-Methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester, show significant analgesic activity. A study reported that certain derivatives exhibited stronger analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while maintaining lower ulcerogenic potential .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that enhance pest control and crop protection. Its effectiveness in this domain contributes to increased agricultural productivity and sustainability.

Application Example: Pest Control

The compound has been incorporated into formulations aimed at controlling various agricultural pests. Its unique chemical structure allows for targeted action against specific pests while minimizing harm to beneficial insects .

Material Science

The exploration of this compound extends into material science, where it is considered for creating advanced materials, particularly in coatings and polymers that require specific thermal and mechanical properties.

Research Insight: Coatings Development

Studies have indicated that pyrazole derivatives can enhance the properties of polymeric materials, making them suitable for applications requiring durability and resistance to environmental factors .

Biochemical Research

In biochemical research, this compound plays a crucial role in various assays. It aids researchers in understanding enzyme interactions and metabolic pathways.

Example: Enzyme Interaction Studies

The compound has been used as a standard in biochemical assays to quantify related compounds accurately. Its role in these studies enhances the understanding of metabolic processes within biological systems .

Analytical Chemistry

This chemical is also significant in analytical chemistry as a standard for various analytical methods. It aids in the accurate quantification of related compounds across different samples.

Application: Standardization in Analytical Methods

Utilizing this compound as a reference standard helps ensure the reliability and accuracy of analytical results, which is critical for both research and quality control in pharmaceutical manufacturing .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis (anti-inflammatory, analgesic) | Novel therapeutic options with reduced side effects |

| Agricultural Chemicals | Pest control formulations | Increased crop yield and sustainability |

| Material Science | Advanced coatings and polymers | Enhanced thermal and mechanical properties |

| Biochemical Research | Enzyme interaction studies | Improved understanding of metabolic pathways |

| Analytical Chemistry | Reference standard for quantification | Ensures accuracy in analytical results |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core allows for diverse substitutions, which critically impact physicochemical and pharmacological properties. Key structural variations among analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

*Calculated based on molecular formula C₁₉H₁₈N₂O₂S.

- Benzoylamino (Compound 4c): Introduces an amide group, improving hydrogen-bonding capacity . Biphenyl (): Increases steric bulk, possibly affecting receptor binding.

Ester Group :

- Methyl esters (Target, Biphenyl analog) may exhibit faster hydrolysis than ethyl esters (Compound 4c, 6c), impacting bioavailability.

Méthodes De Préparation

Hydrazine and 1,3-Diketone Selection

Phenyl hydrazine serves as the N1-phenyl precursor, while the diketone component, such as methyl 3-oxo-3-(4-methylsulfanylphenyl)propanoate, introduces the C5 aryl and C3 ester groups. Cyclization under acidic or basic conditions yields the pyrazole ring.

Table 1: Cyclocondensation Reaction Parameters

This method achieves moderate yields (50–65%) but requires precise stoichiometry to avoid regioisomeric byproducts.

Claisen-Schmidt Condensation Followed by Cyclization

A two-step approach leverages Claisen-Schmidt condensation to form α,β-unsaturated ketones, which subsequently undergo cyclization with hydrazines.

KOH-Catalyzed Condensation

A 4-methylsulfanylbenzaldehyde derivative reacts with methyl acetoacetate under alkaline conditions to form the α,β-unsaturated ketone intermediate. For example:

$$

\text{4-MeS-C}6\text{H}4\text{CHO} + \text{CH}3\text{C(O)CO}2\text{Me} \xrightarrow{\text{KOH, EtOH}} \text{4-MeS-C}6\text{H}4\text{CH=CHC(O)CO}_2\text{Me}

$$

This intermediate then reacts with phenyl hydrazine in refluxing ethanol to form the pyrazole ring.

Key Advantages :

- Higher regioselectivity (>90%) for the 1,3,5-trisubstituted product.

- Tunable electronic effects from the aryl aldehyde enhance reaction rates.

Post-Cyclization Functionalization Strategies

Esterification of Pyrazole-3-Carboxylic Acid

If the cyclocondensation yields the carboxylic acid intermediate, esterification with dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF) introduces the methyl ester:

$$

\text{5-(4-MeS-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid} + \text{(MeO)}_2\text{CO} \xrightarrow{\text{NaH, DMF}} \text{Methyl ester}

$$

Optimized Conditions :

Introduction of the 4-Methylsulfanyl Group

For substrates lacking the methylsulfanyl moiety, post-cyclization thioetherification can be performed. A halogenated pyrazole intermediate undergoes nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe):

$$

\text{5-(4-Br-phenyl)-1-phenyl-1H-pyrazole-3-carboxylate} + \text{NaSMe} \xrightarrow{\text{CuI, DMF}} \text{5-(4-MeS-phenyl) derivative}

$$

Challenges :

- Requires Pd/Cu catalysis for efficient coupling.

- Competing side reactions at the electron-rich pyrazole core may reduce yields.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations

| Method | Yield Range | Regioselectivity | Scalability |

|---|---|---|---|

| Cyclocondensation | 50–65% | Moderate | High |

| Claisen-Schmidt route | 70–85% | High | Moderate |

| Post-cyclization modification | 60–90% | Variable | Low |

The Claisen-Schmidt route offers superior regiocontrol but demands anhydrous conditions. Industrial-scale synthesis favors cyclocondensation for its operational simplicity.

Experimental Optimization and Characterization

Reaction Monitoring

Q & A

Q. What are the recommended synthetic methodologies for preparing 5-(4-methylsulfanyl-phenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester?

Answer: The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Condensation of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or anhydrides under reflux conditions.

- Step 2 : Methyl esterification using (CH₃)₂SO₄ at 10–15°C for 3 hours to introduce the methyl ester group.

- Step 3 : Purification via column chromatography and characterization using IR, ¹H-NMR, and mass spectrometry .

Critical considerations include optimizing reaction temperature to avoid side products and ensuring anhydrous conditions during esterification.

Q. How is the compound characterized to confirm its structural integrity?

Answer: Key analytical methods include:

- IR Spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations).

- ¹H-NMR : Peaks for methylsulfanyl (δ ~2.5 ppm), phenyl protons (δ ~7.3–7.5 ppm), and ester methyl groups (δ ~3.8 ppm).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₉H₁₈N₂O₂S) and fragmentation patterns consistent with the pyrazole backbone .

Elemental analysis (C, H, N, S) is recommended to confirm purity (>95%) .

Intermediate-Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for this compound in pharmacological studies?

Answer: SAR analysis involves:

- Substituent Variation : Modifying the methylsulfanyl or phenyl groups to assess impact on bioactivity. For example, replacing the 4-methylsulfanyl group with benzoyl (as in related pyrazoles) enhanced anti-inflammatory activity .

- Biological Assays : Testing analogs in standardized models (e.g., carrageenan-induced edema for anti-inflammatory activity, acetic acid writhing test for analgesia).

- Ulcerogenicity Screening : Comparing gastrointestinal toxicity profiles using histopathological assays .

Computational docking (e.g., COX-2 binding studies) may further elucidate interactions .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Answer: Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. primary macrophages) or dosage regimes.

- Structural Isomerism : Positional isomerism in substituents (e.g., 3- vs. 5-substituted pyrazoles) can alter activity.

- Metabolic Stability : Variations in esterase-mediated hydrolysis of the methyl ester group across studies.

Resolution requires: - Standardized Protocols : Adopting OECD guidelines for in vivo/in vitro assays.

- Comparative Replication : Synthesizing and testing disputed analogs under identical conditions .

Advanced Methodological Questions

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

- X-ray Diffraction : Single crystals are grown via slow evaporation (e.g., ethanol/water). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Using SHELXL for small-molecule refinement. Key parameters include R-factor (<0.05) and displacement parameters for sulfur and oxygen atoms.

- Structural Insights : Pyrazole ring planarity, dihedral angles between phenyl groups, and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) influence solubility and stability .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F), CYP450 inhibition, and hERG cardiotoxicity.

- Molecular Dynamics (MD) : Simulate interactions with plasma proteins (e.g., albumin) to predict half-life.

- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity and mutagenicity based on structural alerts (e.g., methylsulfanyl group’s redox activity) .

Data-Driven Research Questions

Q. How can in vitro and in vivo data be integrated to optimize dosing regimens?

Answer:

- Pharmacokinetic Modeling : Derive parameters (e.g., Cₘₐₓ, t₁/₂) from rat plasma studies using HPLC-MS.

- Allometric Scaling : Extrapolate animal data to humans via body surface area adjustments.

- Dose-Response Curves : Establish ED₅₀ values in inflammation models and correlate with in vitro IC₅₀ (e.g., COX-2 inhibition) .

Q. What experimental phasing methods are suitable for crystallographic studies of analogs?

Answer:

- SHELXD/SHELXE : Employed for experimental phasing with high-resolution data (≤1.0 Å).

- Anomalous Dispersion : Utilize sulfur SAD/MAD phasing if heavy atoms (e.g., Se) are introduced.

- Validation : Check figures of merit (FOM >0.8) and electron density maps for missing fragments .

Synthesis and Scale-Up Challenges

Q. What are the critical bottlenecks in scaling up synthesis, and how are they addressed?

Answer:

- Esterification Yield : Low yields due to moisture sensitivity. Mitigate via Schlenk techniques or molecular sieves.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.

- Byproduct Formation : Monitor via LC-MS and optimize stoichiometry (e.g., 1.2 eq. (CH₃)₂SO₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.